molecular formula C21H24FN3O3S B2872698 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide CAS No. 1252899-52-7

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide

Cat. No.: B2872698
CAS No.: 1252899-52-7
M. Wt: 417.5
InChI Key: HTXKXKOIJBZMDE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a thieno[3,2-d]pyrimidin-1-yl group, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

Research into compounds with complex structures often includes studies on their pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the movement of drugs within the body). For example, the preclinical pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist, were characterized to guide dose selection in clinical trials for major depressive disorder. CERC-301 demonstrated high-binding affinity specific to GluN2B, with efficacy demonstrated in preclinical models, and a dose-proportional pharmacokinetic profile in humans (Garner et al., 2015).

Potential Therapeutic Applications

The exploration of therapeutic applications is a critical aspect of scientific research on new compounds. For instance, studies on 5-fluorouracil (5-FU), a fluorinated pyrimidine, highlight its use in adjuvant and palliative treatment regimens for colorectal cancer, although it is recognized for its neurotoxic side effects in rare cases (Cheung et al., 2008). Another study on oral glutamine aimed to prevent intestinal toxicity induced by 5-FU, suggesting the potential for mitigating adverse effects associated with chemotherapy (Daniele et al., 2001).

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3S/c1-3-10-23(11-4-2)18(26)14-24-17-9-12-29-19(17)20(27)25(21(24)28)13-15-5-7-16(22)8-6-15/h5-9,12,17,19H,3-4,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCFDAACSPLPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C2C=CSC2C(=O)N(C1=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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